Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride

描述

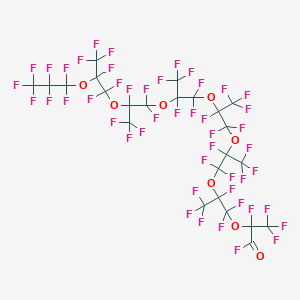

Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride is a highly fluorinated compound known for its unique chemical structure and properties. This compound is characterized by its multiple ether linkages and a high degree of fluorination, making it highly resistant to chemical and thermal degradation. It is used in various scientific and industrial applications due to its stability and reactivity.

准备方法

The synthesis of Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride involves multiple steps, including the formation of ether linkages and the introduction of fluorine atoms. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to fluorination reactions under controlled conditions. Industrial production methods may involve the use of specialized reactors and catalysts to achieve high yields and purity.

化学反应分析

This compound undergoes various chemical reactions, including substitution, addition, and elimination reactions. Common reagents used in these reactions include strong acids, bases, and fluorinating agents. The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may result in the replacement of fluorine atoms with other functional groups, while addition reactions may lead to the formation of new carbon-fluorine bonds.

科学研究应用

Materials Science

Perfluoro compounds are known for their stability and resistance to chemical reactions. This particular compound can be utilized in the development of advanced materials such as:

- Fluoropolymer Coatings : These coatings exhibit excellent chemical resistance and low friction properties. They are used in applications ranging from non-stick cookware to protective coatings for electronic devices.

- Surface Modifiers : The compound can serve as a surface modifier to enhance hydrophobicity and oleophobicity in various substrates. This property is significant in industries such as textiles and automotive.

Biochemical Research

In biochemistry and proteomics research:

- Reagent in Mass Spectrometry : The compound can act as a reagent in mass spectrometry for the analysis of biomolecules due to its unique fluorinated structure that enhances ionization efficiency.

- Drug Delivery Systems : Its properties may be harnessed in designing drug delivery systems that require stability in harsh environments or targeted delivery mechanisms.

Environmental Science

The environmental implications of perfluorinated compounds are significant:

- Contaminant Tracking : Perfluoro compounds are often studied for their behavior in environmental matrices. This compound can be used as a tracer in studies assessing the transport and fate of contaminants in soil and water systems.

- Fluorinated Surfactants : It may find application in developing fluorinated surfactants that are less harmful to the environment compared to traditional surfactants.

Case Study 1: Fluoropolymer Coatings

A study demonstrated the effectiveness of perfluoro compounds in enhancing the durability of polymer coatings. The research showed that incorporating perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride into polymer matrices improved resistance to solvents and abrasion significantly compared to standard formulations.

Case Study 2: Mass Spectrometry Applications

In a proteomics study focusing on protein identification through mass spectrometry, researchers utilized this compound as a derivatizing agent. The results indicated enhanced sensitivity and specificity for certain biomolecules compared to non-fluorinated derivatives.

作用机制

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. The high degree of fluorination and multiple ether linkages contribute to its stability and reactivity. The compound can interact with biological membranes, proteins, and other macromolecules, leading to changes in their structure and function. The specific molecular targets and pathways involved depend on the context in which the compound is used.

相似化合物的比较

Compared to other similar compounds, Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride stands out due to its high degree of fluorination and multiple ether linkages. Similar compounds include 3,6,9,12,15,18,21-Heptaoxadocosan-1-ol, TMS derivative , and 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-amine . These compounds share some structural similarities but differ in their specific functional groups and degrees of fluorination, which affect their chemical properties and applications.

生物活性

Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride (CAS No. 13140-25-5) is a complex fluorinated compound with significant biological implications. Its unique structure and properties make it a subject of interest in various fields including biochemistry and toxicology. This article explores its biological activity through detailed research findings and data tables.

- Molecular Formula : C24F48O8

- Molecular Weight : 1328.18 g/mol

- Structure : The compound features a highly fluorinated carbon chain with multiple ether linkages (heptaoxatetracosanoyl) which significantly influences its biological interactions.

Biological Activity Overview

Perfluorinated compounds (PFCs) like this one exhibit unique biological activities due to their hydrophobic nature and resistance to metabolic degradation. The following sections detail specific aspects of its biological activity.

Toxicological Profile

Case Studies

-

Aquatic Toxicity Assessment

- A study conducted on the effects of PFCs on fish populations showed significant bioaccumulation and reproductive toxicity in species such as Danio rerio (zebrafish). The compound was observed to affect the endocrine system leading to altered reproductive behaviors and decreased fertility rates.

-

Cellular Studies

- In vitro studies using human cell lines have demonstrated that exposure to perfluoro compounds can lead to oxidative stress and apoptosis. The mechanisms involve the disruption of mitochondrial function and increased reactive oxygen species (ROS) production.

Summary of Toxicological Data

| Property | Perfluoro-2,5,8,...heptaoxatetracosanoyl fluoride | Other PFCs |

|---|---|---|

| Molecular Weight | 1328.18 g/mol | Varies |

| Hydrophobicity | High | High |

| Metabolic Stability | Very stable | Varies |

Research Findings

Recent research highlights the potential for perfluorinated compounds to affect human health adversely. Notably:

- Endocrine Disruption : Evidence suggests that PFCs may interfere with hormone signaling pathways.

- Developmental Toxicity : Animal studies indicate that prenatal exposure could lead to developmental abnormalities.

属性

IUPAC Name |

2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]propoxy]propoxy]propoxy]propoxy]propanoyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24F48O8/c25-1(73)2(26,10(35,36)37)74-19(61,62)4(29,12(41,42)43)76-21(65,66)6(31,14(47,48)49)78-23(69,70)8(33,16(53,54)55)80-24(71,72)9(34,17(56,57)58)79-22(67,68)7(32,15(50,51)52)77-20(63,64)5(30,13(44,45)46)75-18(59,60)3(27,28)11(38,39)40 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBQTMUKFVWQKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)(F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24F48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10884510 | |

| Record name | Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1328.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13140-25-5 | |

| Record name | 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-Hexacosafluoro-2,5,8,11,14,17,20-heptakis(trifluoromethyl)-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13140-25-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatetracosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-hexacosafluoro-2,5,8,11,14,17,20-heptakis(trifluoromethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013140255 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21-Heptaoxatetracosanoyl fluoride, 2,4,4,5,7,7,8,10,10,11,13,13,14,16,16,17,19,19,20,22,22,23,23,24,24,24-hexacosafluoro-2,5,8,11,14,17,20-heptakis(trifluoromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoro-2,5,8,11,14,17,20-heptamethyl-3,6,9,12,15,18,21-heptaoxatetracosanoyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10884510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。